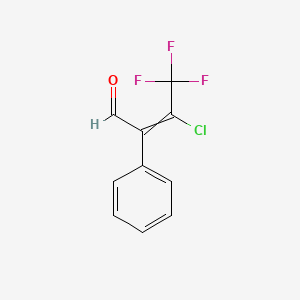

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal

Vue d'ensemble

Description

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a chemical compound with the molecular formula C10H6ClF3O and a molecular weight of 234.6 g/mol . It is characterized by the presence of a chloro group, three trifluoromethyl groups, and a phenyl group attached to a butenal backbone. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-4,4,4-trifluoro-2-phenyl-butan-2-one with a suitable aldehyde in the presence of a base. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H6ClF3O

- Molecular Weight : 234.602 g/mol

- CAS Number : 119197-25-0

The compound features a chloro group and trifluoromethyl groups that enhance its lipophilicity and reactivity, making it suitable for various scientific applications.

Chemistry

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal serves as a building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex molecules. The compound can be utilized in:

- Synthesis of Specialty Chemicals : Used as an intermediate for developing novel compounds with specific properties.

- Reactivity Studies : Investigated for its electrophilic nature due to the presence of the carbonyl group.

Biology

In biological research, this compound is employed to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a biochemical probe:

- Enzyme Inhibition Studies : The compound's ability to form covalent bonds with nucleophilic sites on proteins can inhibit enzyme activity.

Medicine

Research into the medicinal properties of this compound has revealed potential therapeutic applications:

-

Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Enterococcus faecalis 64 µg/mL - Anticancer Potential : Investigations suggest that derivatives can induce apoptosis in cancer cells.

Industry

The compound is utilized in the production of specialty chemicals and materials due to its unique properties:

- Chemical Manufacturing : Employed in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of fluorinated compounds highlighted that derivatives similar to this compound exhibited notable activity against Staphylococcus aureus. Standard disk diffusion methods were used to assess MIC values against different bacterial strains.

Case Study 2: Anticancer Activity Assessment

Experiments conducted on M-HeLa cells demonstrated that certain derivatives of the compound were significantly more effective than traditional chemotherapeutics like Doxorubicin in inducing cell death through apoptosis pathways. Flow cytometry was employed to measure cell viability post-treatment.

Mécanisme D'action

The mechanism of action of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroacetophenone: Similar in structure but lacks the chloro and butenal groups.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in its boronic acid functionality.

Uniqueness

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula CHClFO, characterized by a chloro group and three fluorine atoms attached to a phenyl group. This configuration enhances its lipophilicity and reactivity, allowing it to interact effectively with biological systems .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity or protein function, which is crucial for its potential therapeutic effects . The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, thereby increasing its bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential use against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of specific pathogens, suggesting its utility as a biochemical probe in antimicrobial research .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of the trifluoromethyl group is believed to play a role in enhancing its cytotoxic effects .

Study on Enzyme Interactions

In a study examining the interactions between this compound and various enzymes, researchers found that the compound could inhibit specific enzyme activities critical for metabolic pathways. This inhibition was linked to the formation of covalent adducts with enzyme active sites .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 25 |

| Enzyme B | Non-competitive | 15 |

| Enzyme C | Mixed | 30 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In inhalation studies on rodents, various doses were administered to observe potential adverse effects. The results indicated some level of toxicity at high concentrations but also suggested that lower doses could be safe for therapeutic applications .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as a scaffold for developing new drugs targeting bacterial infections and cancer.

- Biochemical Probes : Its reactivity makes it suitable for studying enzyme mechanisms and metabolic pathways.

- Industrial Applications : The compound is also explored in the synthesis of specialty chemicals due to its unique functional groups .

Propriétés

Numéro CAS |

119197-25-0 |

|---|---|

Formule moléculaire |

C10H6ClF3O |

Poids moléculaire |

234.60 g/mol |

Nom IUPAC |

(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal |

InChI |

InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8+ |

Clé InChI |

FFGRIAPCGIYWJS-CMDGGOBGSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |

SMILES isomérique |

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=O |

SMILES canonique |

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.